molecular formula C11H16BrN2O4PS B15192403 [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide CAS No. 261365-09-7

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide

Cat. No.: B15192403
CAS No.: 261365-09-7
M. Wt: 383.20 g/mol
InChI Key: MKDPXWINJXJYOJ-UHFFFAOYSA-N
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Description

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide is a complex organic compound that features a thiazole ring, a furan ring, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The furan ring can be introduced through a subsequent reaction, followed by the addition of the phosphonic acid group. The final step involves the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or furan rings.

    Reduction: Reduction reactions could target the amino group or other functional groups within the molecule.

    Substitution: Substitution reactions may occur at various positions on the thiazole or furan rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound could be studied for its potential interactions with biological molecules such as proteins or nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties. For example, it could be evaluated for its ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide would depend on its specific interactions with molecular targets. For example, it might bind to an enzyme’s active site, inhibiting its activity. The phosphonic acid group could play a key role in these interactions by mimicking the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]phosphonic acid: Lacks the 2-methylpropyl group.

    [5-(2-amino-5-methyl-1,3-thiazol-4-yl)furan-2-yl]phosphonic acid: Contains a methyl group instead of a 2-methylpropyl group.

Uniqueness

The presence of the 2-methylpropyl group in [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide may confer unique properties such as increased lipophilicity or altered binding affinity to molecular targets. This could make it more effective in certain applications compared to similar compounds.

Properties

CAS No.

261365-09-7

Molecular Formula

C11H16BrN2O4PS

Molecular Weight

383.20 g/mol

IUPAC Name

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide

InChI

InChI=1S/C11H15N2O4PS.BrH/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16;/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16);1H

InChI Key

MKDPXWINJXJYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O.Br

Origin of Product

United States

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